![molecular formula C20H22N2O5 B236966 Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, commonly known as MMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoylphenylurea derivatives and has been studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MMMB has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, MMMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MMMB has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, MMMB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of MMMB involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. MMMB has also been reported to inhibit the activity of various enzymes such as COX-2 and MMP-9, which play a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
MMMB has been reported to have various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and neuroprotective effects. Inflammation is a crucial factor in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. MMMB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer, MMMB has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MMMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMMB has several advantages for lab experiments such as high purity and stability, easy synthesis method, and low toxicity. However, MMMB also has some limitations such as poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for MMMB research such as exploring its potential therapeutic applications in other diseases such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MMMB, its toxicity profile, and its potential interactions with other drugs. Additionally, the development of novel MMMB derivatives with improved solubility and efficacy could also be a promising direction for future research.
Conclusion:
In conclusion, MMMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of MMMB as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of MMMB involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain MMMB. This method has been reported to produce high yields of pure MMMB.
Propiedades
Nombre del producto |
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate |
|---|---|
Fórmula molecular |
C20H22N2O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl 5-[(2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H22N2O5/c1-25-18-6-4-3-5-15(18)19(23)21-14-7-8-17(16(13-14)20(24)26-2)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
Clave InChI |
IFVMYAUNAFDYBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
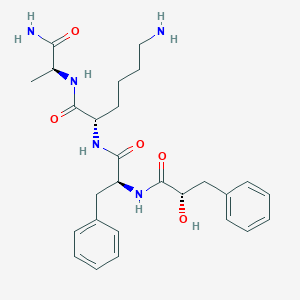
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
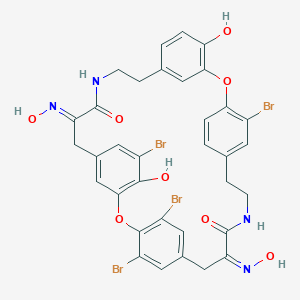
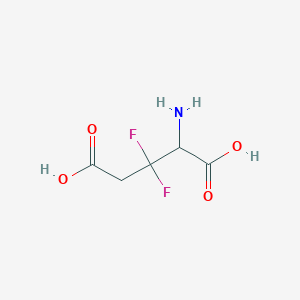
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
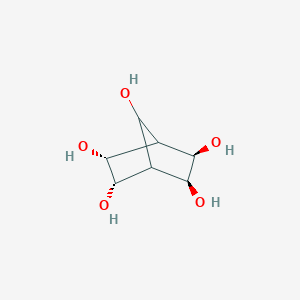
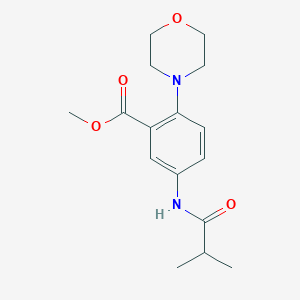
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)